ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate
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Overview
Description
Ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate is a complex organic compound that features an imidazole ring, a diazenyl group, and a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Diazenyl Group Introduction: The diazenyl group can be introduced via a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with an appropriate nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives and esters.
Scientific Research Applications
Ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate can be compared with other similar compounds to highlight its uniqueness:
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in their functional groups and applications.
Diazenyl Compounds: Compounds such as azobenzene contain the diazenyl group but lack the imidazole ring, leading to different chemical properties and uses.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Azobenzene
- Omeprazole
- Pantoprazole
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
3413-79-4 |
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Molecular Formula |
C15H18N6O3 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate |
InChI |
InChI=1S/C15H18N6O3/c1-2-24-15(23)11(8-10-6-4-3-5-7-10)19-21-20-14-12(13(16)22)17-9-18-14/h3-7,9,11H,2,8H2,1H3,(H2,16,22)(H,17,18)(H,19,20) |
InChI Key |
MFNHODLMIRNOJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N=NNC2=C(NC=N2)C(=O)N |
Origin of Product |
United States |
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